1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine
Brand Name: Vulcanchem
CAS No.: 1334372-72-3
VCID: VC11878876
InChI: InChI=1S/C23H29N5O/c1-17(2)22-24-11-14-28(22)16-18-9-12-27(13-10-18)23(29)21-15-20(25-26(21)3)19-7-5-4-6-8-19/h4-8,11,14-15,17-18H,9-10,12-13,16H2,1-3H3
SMILES: CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4
Molecular Formula: C23H29N5O
Molecular Weight: 391.5 g/mol

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine

CAS No.: 1334372-72-3

Cat. No.: VC11878876

Molecular Formula: C23H29N5O

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine - 1334372-72-3

Specification

CAS No. 1334372-72-3
Molecular Formula C23H29N5O
Molecular Weight 391.5 g/mol
IUPAC Name (2-methyl-5-phenylpyrazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C23H29N5O/c1-17(2)22-24-11-14-28(22)16-18-9-12-27(13-10-18)23(29)21-15-20(25-26(21)3)19-7-5-4-6-8-19/h4-8,11,14-15,17-18H,9-10,12-13,16H2,1-3H3
Standard InChI Key IHORCJYJFULHLM-UHFFFAOYSA-N
SMILES CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4
Canonical SMILES CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4

Introduction

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is a complex organic compound featuring a pyrazole ring, a piperidine moiety, and an imidazole group. This unique combination of heterocycles suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

Synthesis and Optimization

The synthesis of this compound involves multiple steps, each requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The process typically starts with simpler precursors like 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, which can be used to build the more complex structure .

Biological Activity and Potential Applications

Preliminary investigations suggest that 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine may exhibit antifungal and antibacterial properties due to its structural similarities with known pharmacologically active compounds. The imidazole component is often associated with diverse biological activities, including anti-inflammatory and anticancer effects.

Potential Biological ActivityMechanism
Antifungal and AntibacterialStructural similarity to known active compounds.
Anti-inflammatoryImidazole group's known effects.
AnticancerImidazole group's known effects.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Techniques such as molecular docking studies, surface plasmon resonance, or enzyme inhibition assays can provide insights into its binding affinity and specificity. Preliminary data suggest it may bind to specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine. These include:

Compound NameStructure FeaturesUnique Aspects
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazineContains a pyrazole and piperazine ringDifferent nitrogen heterocycle
3-Methyl-1H-pyrazole-4-carbaldehydeSimpler pyrazole derivativeLacks additional piperidine or imidazole structures
4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridineIncorporates a pyrrolidine ringFeatures an additional oxygen functionality

The uniqueness of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine lies in its combination of multiple heterocycles, which may confer distinct pharmacological properties not found in simpler derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator